molecular formula C13H12N2O B12864279 5-Amino-biphenyl-2-carboxylic acid amide

5-Amino-biphenyl-2-carboxylic acid amide

Cat. No.: B12864279
M. Wt: 212.25 g/mol
InChI Key: WRYYJOONXUMSCC-UHFFFAOYSA-N
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Description

5-Amino-biphenyl-2-carboxylic acid amide is an organic compound with the molecular formula C13H12N2O It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond The compound is characterized by the presence of an amino group (-NH2) at the 5th position and a carboxylic acid amide group (-CONH2) at the 2nd position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-biphenyl-2-carboxylic acid amide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-biphenyl-2-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

5-Amino-biphenyl-2-carboxylic acid amide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-amino-2-phenylbenzamide

InChI

InChI=1S/C13H12N2O/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16)

InChI Key

WRYYJOONXUMSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)N

Origin of Product

United States

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